Tricycloquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

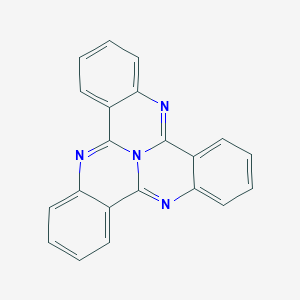

Tricycloquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C21H12N4 and its molecular weight is 320.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Materials Science and Electronics

Discotic Liquid Crystals

Tricycloquinazoline has gained attention as a core fragment for discotic liquid crystals due to its unique structural properties. These materials are being explored for their potential in one-dimensional charge transport , which is crucial for developing advanced electronic devices such as organic field-effect transistors (OFETs) and photovoltaic cells. The electron-deficient nature of TCQ derivatives makes them suitable as n-type semiconductors, enhancing their application in organic electronics .

Polymer Science

Research into TCQ-based polymers has shown promise in improving the thermal stability and performance of low-band-gap polyhydrocarbons like poly(indeno[1,2-b]fluorene). The incorporation of TCQ into these polymers can enhance their stability against environmental factors such as moisture and UV light, making them more viable for commercial applications in optoelectronics .

Catalysis

Electrocatalytic Applications

Recent studies have highlighted the potential of TCQ-based metal-organic frameworks (MOFs) in electrocatalytic processes, particularly for the reduction of carbon dioxide to methanol. The integration of TCQ into these frameworks enhances their conductivity and catalytic efficiency, presenting a sustainable approach to CO2 utilization .

Anticancer Properties

this compound derivatives have been studied extensively for their anticancer activities. Research indicates that modifications to the TCQ structure can significantly enhance its efficacy against various cancer cell lines, including hepatocellular carcinoma and breast cancer. For instance, some derivatives have shown promising results by inducing apoptosis and inhibiting cell proliferation through mechanisms involving key regulatory proteins like Polo-like Kinase 1 .

Antimicrobial Activity

The antimicrobial properties of TCQ derivatives are also noteworthy. Compounds derived from TCQ have demonstrated significant activity against resistant bacterial strains, outperforming traditional antibiotics in certain assays. The triazole moiety within these compounds plays a crucial role in disrupting microbial cell wall synthesis .

Case Studies

Analyse Des Réactions Chimiques

Coordination Reactions with Metal Ions

HATQ forms 2D conjugated metal–organic frameworks (c-MOFs) through coordination with transition metals:

a. Formation of Ni₃(HATQ)₂

-

Reaction : HATQ coordinates with Ni²⁺ in square-planar geometry.

-

Conditions : Solvothermal synthesis at 85°C for 72 hours in DMF/H₂O under basic pH.

-

Key Features :

| Parameter | Details |

|---|---|

| Metal Source | Ni²⁺ salts |

| Solvent System | DMF/Water (mixed) |

| Temperature | 85°C |

| Reaction Time | 3 days |

| Stability | Solvent-resistant (DMAC, MeOH) |

b. Electronic Structure Analysis

-

XAFS/XANES : Ni K-edge profiles match NiO, confirming +2 oxidation state .

-

EXAFS : Ni–N bond distance ≈ 1.96 Å, consistent with square-planar geometry .

Electrochemical Redox Reactions

Ni₃(HATQ)₂ demonstrates dual-ion storage in sodium-ion batteries (SIBs):

a. Redox Mechanism

-

Discharge : Na⁺ insertion at NiN₄ sites, forming C–N–Na bonds.

-

Charge : PF₆⁻ intercalation at TQ ligand’s N atoms.

-

Evidence :

b. Performance Metrics

| Property | Value |

|---|---|

| Capacity Retention | 99% after 150 cycles (0.2 A/g) |

| Rate Performance | 95% capacity at 1 A/g (1000 cycles) |

| Na⁺ Diffusion Coefficient | 10⁻⁸–10⁻⁹ cm²/s (fast kinetics) |

c. Theoretical Insights

-

DFT Calculations :

-

Reaction Potentials :

Stability and Degradation Pathways

Propriétés

Numéro CAS |

195-84-6 |

|---|---|

Formule moléculaire |

C21H12N4 |

Poids moléculaire |

320.3 g/mol |

Nom IUPAC |

8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene |

InChI |

InChI=1S/C21H12N4/c1-4-10-16-13(7-1)19-23-17-11-5-2-8-14(17)21-24-18-12-6-3-9-15(18)20(22-16)25(19)21/h1-12H |

Clé InChI |

MBKVPODUVNCLCP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |

SMILES canonique |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |

Key on ui other cas no. |

195-84-6 |

Synonymes |

tricycloquinazoline |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.